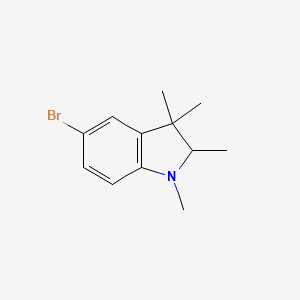
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is introduced through sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Propenyl Side Chain Addition: The final step involves the alkylation of the indole at the 2-position with an allyl halide under basic conditions to introduce the propenyl group.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under mild to moderate temperatures.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Propyl-substituted indoles.
Substitution Products: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the propenyl group may influence its pharmacokinetic properties.
Similar Compounds:
1H-Indole, 1-(phenylsulfonyl)-: Lacks the propenyl group, used in similar applications but with different properties.
1H-Indole, 2-(2-propenyl)-: Lacks the phenylsulfonyl group, may have different reactivity and biological activity.
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)-: Similar structure but with the propenyl group at the 3-position, leading to different chemical behavior.
Uniqueness: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is unique due to the specific positioning of the phenylsulfonyl and propenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
| 112475-54-4 | |
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-prop-2-enylindole |
InChI |
InChI=1S/C17H15NO2S/c1-2-8-15-13-14-9-6-7-12-17(14)18(15)21(19,20)16-10-4-3-5-11-16/h2-7,9-13H,1,8H2 |
InChI-Schlüssel |
HAJBLEZBXPYQDP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
